Cicletaninhydrochlorid
Übersicht
Beschreibung
Cicletanine hydrochloride is a furopyridine low-ceiling diuretic drug, typically used in the treatment of hypertension . It is manufactured by Ipsen and marketed by Recordati (in France) under the trade name Tenstaten . It is more potent in salt-sensitive hypertension . Cicletanine is under investigation for the treatment of Diabetes, Hypokalemia, Hyponatremia, and Arterial Hypertension .
Molecular Structure Analysis
The molecular formula of Cicletanine hydrochloride is C14H12ClNO2.ClH . Its molecular weight is 298.16 g/mol . The structure includes a furopyridine core, which is likely key to its biological activity .Physical and Chemical Properties Analysis
Cicletanine hydrochloride has a molecular weight of 298.2 g/mol . Its molecular formula is C14H12ClNO2.ClH . Unfortunately, specific physical properties such as melting point, boiling point, and solubility were not found in the search results.Wissenschaftliche Forschungsanwendungen
Management von Bluthochdruck
Cicletaninhydrochlorid ist vor allem für seine blutdrucksenkenden Eigenschaften bekannt. Es wurde gezeigt, dass es die Synthese von Prostaglandin I2 (PGI2) stimuliert, das eine Rolle bei der Vasodilatation und der Senkung des Blutdrucks spielt . Dieser Mechanismus trägt zu seiner Wirksamkeit bei der Behandlung von essentiellem Bluthochdruck bei, was ihn zu einem wertvollen Medikament in der kardiovaskulären Forschung macht.
Prostaglandinsynthese
Forschungsergebnisse zeigen, dass this compound die Synthese von PGI2 und PGE2 erhöhen kann, beides wichtige Prostaglandine mit vasodilatierenden Wirkungen . Dieser Effekt ist bedeutsam, da er auf mögliche Anwendungen in Zuständen hinweist, bei denen Prostaglandin-vermittelte Wege gestört sind.
Kardioprotektive Wirkungen
Studien haben die kardioprotektiven Wirkungen von this compound untersucht, insbesondere seine Auswirkungen auf die ischämische Herzleistung und die Reperfusion-induzierte Kammerflimmern . Seine Fähigkeit, ATP-sensitive Kaliumkanäle zu modulieren, kann zu seinen schützenden Wirkungen gegen Myokardischämie beitragen.
Nierenfunktion
This compound wurde beobachtet, eine positive Auswirkung auf die Nierenfunktion zu haben. Es erhöht die Natriurese und Diurese, was bei der Behandlung von Erkrankungen wie Bluthochdruck, bei denen die Flüssigkeitsbilanz entscheidend ist, von Vorteil sein kann .
Gefäßgesundheit
Die vasorelaxierenden Eigenschaften von this compound machen es zu einem Gegenstand des Interesses in der Forschung zur Gefäßgesundheit. Es wurde auf seine potenzielle Wirksamkeit bei Erkrankungen wie pulmonaler arterieller Hypertonie untersucht, obwohl die Ergebnisse uneinheitlich waren .
Modulation des Kalziumstroms in Myozyten
This compound hat sich gezeigt, dass es die Kalziumströme in Myozyten beeinflusst, die für die Muskelkontraktion und die Herzfunktion entscheidend sind. Es kann spannungsabhängige, einwärts gerichtete Kalziumströme reduzieren, was auf eine Rolle bei der Regulation der Herz- und glatten Muskelaktivität hindeutet <svg class="icon" height="16"
Wirkmechanismus
Target of Action
Cicletanine hydrochloride is a novel antihypertensive agent . Its primary targets include the apical Na±dependent Cl-/HCO3- anion exchanger in the distal convoluted tubule , protein kinase C (PKC) , and Na/K-ATPase . These targets play crucial roles in maintaining blood pressure and electrolyte balance.
Mode of Action
Cicletanine interacts with its targets in several ways. The sulfoconjugated metabolite of cicletanine inhibits the apical Na±dependent Cl-/HCO3- anion exchanger in the distal convoluted tubule . This inhibition leads to a salidiuretic activity, contributing to its antihypertensive effects . Cicletanine also inhibits PKC, which in turn reverses vasoconstriction through the inhibition of PKC-mediated inhibition of Na/K-ATPase phosphorylation .
Biochemical Pathways
Cicletanine affects several biochemical pathways. It stimulates vascular prostaglandin synthesis, inhibits the low Km cyclic GMP phosphodiesterases, and blocks Ca2+ channels either directly or indirectly through a K±channel opening effect . It also stimulates nitric oxide synthesis and eNOS phosphorylation via Akt and MAP kinase/Erk signaling . These pathways contribute to its vasorelaxant, natriuretic, and diuretic properties .
Pharmacokinetics
It is known that the compound has a salidiuretic activity, which is the result of the action of the sulfoconjugated metabolite of cicletanine . More research is needed to fully understand the ADME properties of cicletanine hydrochloride.
Result of Action
Cicletanine hydrochloride has been shown to possess vasorelaxant, natriuretic, and diuretic properties in preclinical and clinical studies . It lowers arterial pressure and protects cardiovascular and renal systems against the injuries induced by hypertension . The various properties of the drug likely contribute to its protective effect against injury in hypertension .
Safety and Hazards
In case of exposure, it’s recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . In case of accidental ingestion, rinse mouth with water, do not induce vomiting, and seek immediate medical attention .
Zukünftige Richtungen
Cicletanine hydrochloride is currently under investigation for the treatment of Diabetes, Hypokalemia, Hyponatremia, and Arterial Hypertension . A Phase 2, randomized, double-blind, placebo-controlled, multicenter, dose-ranging study is being conducted to compare the efficacy, safety, and tolerability of Cicletanine hydrochloride to placebo in subjects with PAH .
Biochemische Analyse
Biochemical Properties
Cicletanine hydrochloride interacts with various enzymes and proteins. It is known to stimulate the endothelial isoform of nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO) . This interaction plays a crucial role in its vasorelaxant activity .
Cellular Effects
Cicletanine hydrochloride has significant effects on various types of cells and cellular processes. For instance, it stimulates eNOS function and NO production in normal and injured rat sinusoidal endothelial cells . It also influences cell function by impacting cell signaling pathways .
Molecular Mechanism
The molecular mechanism of cicletanine hydrochloride is complex. It is known to exert its effects at the molecular level through various interactions. For example, it reverses endothelial dysfunction via activation of eNOS and increases prostacyclin . It also inhibits the low Km cyclic GMP phosphodiesterases and blocks Ca2+ channels either directly or indirectly through a K±channel opening effect .
Temporal Effects in Laboratory Settings
The effects of cicletanine hydrochloride change over time in laboratory settings. For instance, it has been shown to reduce the voltage-dependent inward calcium current with an IC50 of 250 microM . These effects of cicletanine were reversible .
Dosage Effects in Animal Models
The effects of cicletanine hydrochloride vary with different dosages in animal models. For instance, cicletanine hydrochloride has been shown to lower blood pressure in hypertensive/atherosclerotic rabbits .
Metabolic Pathways
Cicletanine hydrochloride is involved in various metabolic pathways. For instance, it is known to stimulate vascular prostaglandin synthesis .
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2.ClH/c1-8-13(17)12-7-18-14(11(12)6-16-8)9-2-4-10(15)5-3-9;/h2-6,14,17H,7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLMBAIRFQQLJJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2C(OCC2=C1O)C3=CC=C(C=C3)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801002869 | |
Record name | 3-(4-Chlorophenyl)-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801002869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82747-56-6 | |
Record name | Cicletanine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082747566 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(4-Chlorophenyl)-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801002869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (+)-3-(p-chlorophenyl)-1.3-dihydro-6-methylfuro [3,4-c]pyridin-7-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CICLETANINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T0SY6373OQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action for Cicletanine hydrochloride's antihypertensive effects?
A1: Cicletanine hydrochloride primarily exerts its antihypertensive effects by inhibiting voltage-dependent calcium channels in vascular smooth muscle cells. [] This inhibition reduces calcium influx, leading to vasodilation and a decrease in blood pressure.
Q2: How does Cicletanine hydrochloride behave in the body after administration?
A2: Cicletanine hydrochloride demonstrates favorable pharmacokinetic properties. It is rapidly absorbed after oral administration, reaching peak plasma concentration in approximately 0.65 hours. [] It exhibits high plasma protein binding (90%) and has a volume of distribution of 37 L. [] The elimination half-life ranges from 6 to 8 hours, with both renal and hepatic pathways contributing to its elimination. [] Studies indicate that Cicletanine hydrochloride displays linear pharmacokinetics at a dose of 50 mg, with no significant accumulation observed after repeated dosing. []
Q3: Does Cicletanine hydrochloride negatively impact glucose metabolism in hypertensive patients?
A3: A study investigating the effects of Cicletanine hydrochloride on glucose tolerance in non-diabetic hypertensive patients found no significant changes in blood glucose or insulin levels after 3 months of treatment. [] This suggests that Cicletanine hydrochloride does not adversely affect glucose regulation in this patient population.
Q4: Can Cicletanine hydrochloride be used effectively in combination with other antihypertensive medications?
A4: Yes, studies have shown that Cicletanine hydrochloride can be effectively combined with beta-blockers in patients with moderate essential hypertension who have not achieved adequate blood pressure control with beta-blockers alone. [] In a double-blind study, the addition of Cicletanine hydrochloride to existing beta-blocker therapy resulted in a significant reduction in both systolic and diastolic blood pressure compared to placebo. []
Q5: Are there different recommended doses of Cicletanine hydrochloride based on hypertension severity?
A5: Research suggests that the optimal dose of Cicletanine hydrochloride may vary depending on the severity of hypertension. While 50 mg/day appears effective for mild to moderate hypertension, a higher dose of 100 mg/day may be necessary for individuals with severe hypertension. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.